Methyl 2-methyl-5-nitronicotinate

Description

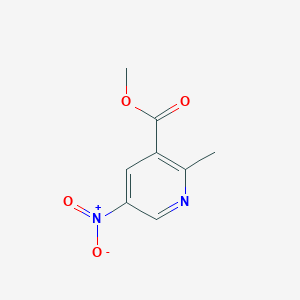

Methyl 2-methyl-5-nitronicotinate is a nitro-substituted pyridine derivative characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a nitro group at position 5 on the pyridine ring (Figure 1). This compound serves as a critical intermediate in medicinal and organic synthesis. Key applications include:

- Synthesis of conformationally restricted nicotine analogs: Used to generate tricyclic pyrroloquinoline derivatives via reduction and cyclization steps .

- Anticoccidial agent precursor: The ethyl ester analog (ethyl 2-methyl-5-nitronicotinate) is converted to 2-methyl-5-nitronicotinamide, which exhibits significant activity against Eimeria tenella .

- Fluorinated pyridine synthesis: Acts as a substrate for electrophilic fluorination to produce 2-(fluoromethyl)pyridines, leveraging Selectfluor® as a fluorinating agent .

Properties

IUPAC Name |

methyl 2-methyl-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-7(8(11)14-2)3-6(4-9-5)10(12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLENGXHHGQWCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653880 | |

| Record name | Methyl 2-methyl-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936130-27-7 | |

| Record name | Methyl 2-methyl-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-5-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of methyl 2-methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5-position of the nicotinic acid ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-nitronicotinate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Carboxylic acids: Formed through the hydrolysis of the ester group.

Substituted nitro compounds: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

Methyl 2-methyl-5-nitronicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active nicotinic acid derivative, which can modulate specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Nitro-Substituted Nicotinate Esters

Compounds synthesized via electrophilic fluorination or aryl substitution () show distinct physicochemical and biological properties based on substituents:

Key Trends :

- Electron-withdrawing groups (e.g., NO₂ at position 6 in 3f) increase reactivity in nucleophilic substitution reactions.

- Fluorine substitution (e.g., 3g) improves metabolic stability and bioavailability in drug candidates .

- Methoxy groups (e.g., 3e) enhance solubility in polar solvents .

Chloro and Hydroxy Derivatives

Ester Group Modifications

Varying the ester group (methyl vs. ethyl) alters pharmacokinetic and synthetic utility:

Impact of Ester Groups :

Amino and Methylamino Derivatives

Functionalization at position 2 or 6 with amino groups introduces biological activity:

Notes:

- 2-Amino derivatives (e.g., Methyl 2-amino-5-nitronicotinate) are pivotal in synthesizing heterocyclic compounds with antimicrobial properties .

- N-Methylation (e.g., 6-(methylamino) in ) reduces metabolic degradation, enhancing drug half-life .

Biological Activity

Methyl 2-methyl-5-nitronicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a nitro derivative of pyridine characterized by the following structure:

- Chemical Formula : C8H8N2O3

- Molecular Weight : 180.16 g/mol

The presence of the nitro group (-NO2) is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with various cellular components.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The nitro group can be reduced to an amino group, which may enhance its reactivity and interaction with biological targets. Additionally, the ester functionality allows for modifications that can improve pharmacokinetic properties.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory processes.

- Receptor Interaction : It shows binding affinity towards nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and diseases .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in managing conditions characterized by excessive inflammation. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

-

Antimicrobial Activity Study :

- A study conducted by researchers at [source] demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.

-

Anti-inflammatory Mechanism Investigation :

- In vitro assays revealed that this compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

- Binding Affinity Studies :

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Pharmaceutical Development : It serves as a lead compound for developing new antimicrobial and anti-inflammatory drugs.

- Research Tool : The compound is utilized in studies aimed at understanding receptor pharmacology and enzyme interactions.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.